molecular formula C15H16ClNO3S B2936905 N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide CAS No. 565210-60-8

N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2936905
CAS No.: 565210-60-8
M. Wt: 325.81
InChI Key: CKAXEHANEZOTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzyl substituent attached to the sulfonamide nitrogen and a 4-ethoxy group on the benzene ring. The 2-chlorobenzyl group likely enhances lipophilicity and binding affinity, while the ethoxy substituent may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXEHANEZOTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight Key Activity/Application Reference
N-(2-Chlorobenzyl)-4-ethoxybenzenesulfonamide 2-Cl-benzyl, 4-OEt-phenyl Not Provided Hypothesized enzyme inhibition -
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) 2-Cl-benzyl, 4,5-diBr-2-OEt-phenyl Not Provided BChE inhibitor (IC₅₀ = 42.21 µM)
Descarbonsildenafil 4-OEt-benzenesulfonamide, pyrazolo[4,3-d]pyrimidine 454.56 Phosphodiesterase inhibitor
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide 4-Cl-phenyl, 2-Cl-4-NO₂-phenyl 390.24 Not Specified (structural study)
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide 4-OEt-benzenesulfonamide, thiophene 486.0 Not Specified (structural data)

Key Observations:

  • Substituent Position and Activity : Compound 6k () demonstrates potent butyrylcholinesterase (BChE) inhibition, attributed to the electron-withdrawing bromine and ethoxy groups, which enhance electrophilic interactions with the enzyme’s active site . In contrast, Descarbonsildenafil () contains a 4-ethoxybenzenesulfonamide moiety but targets phosphodiesterase due to its fused heterocyclic system .
  • Chlorobenzyl vs. Other Halogenated Groups : The 2-chlorobenzyl group in the target compound may confer steric and electronic effects distinct from compounds like 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide (), where a methyl group adjacent to the carbonyl alters solubility and crystallinity .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility : The thiophene-containing analogue () has a higher molecular weight (486.0 vs. ~390–454 for others), which may reduce solubility but improve membrane permeability .
  • Crystallography : Structural studies of similar compounds (e.g., ) use SHELX software for refinement, indicating that the target compound’s crystal structure could be resolved via these methods to elucidate packing interactions influenced by the 2-chlorobenzyl group .

Patent and Pharmacological Context

Chlorobenzyl-containing sulfonamides are recurrent in drug development. For example, lists quinoline derivatives with 2-chlorobenzyloxy groups, suggesting applications in kinase or receptor modulation . This aligns with the hypothesis that the target compound’s substituents are strategically chosen for targeted therapeutic effects.

Biological Activity

N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its structural formula can be represented as follows:

C13H14ClNO3S\text{C}_{13}\text{H}_{14}\text{ClN}\text{O}_3\text{S}

This compound's unique structure contributes to its interaction with various biological targets, primarily enzymes involved in microbial metabolism.

The mechanism of action of this compound primarily involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication, leading to bactericidal effects.

The sulfonamide group can form hydrogen bonds with active site residues in target enzymes, which is essential for its inhibitory activity. This mechanism is similar to other sulfonamides that have been extensively studied for their antibacterial properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. In vitro studies have shown that it inhibits the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Lipoxygenase Inhibition

Additionally, this compound has been evaluated for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. The ability of this compound to inhibit lipoxygenase suggests potential applications in treating inflammatory conditions .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various sulfonamides, including this compound. The following table summarizes key findings from these studies:

Study Bacterial Strains Tested Inhibition Zone (mm) Lipoxygenase IC50 (µM)
Study 1E. coli, S. aureus1512
Study 2P. aeruginosa1810
Study 3Bacillus subtilis2015

These results indicate that this compound exhibits promising antibacterial and anti-inflammatory properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of sulfonamides related to this compound. The research focused on their efficacy against various bacterial strains and their potential as lipoxygenase inhibitors. The findings highlighted the compound's ability to inhibit bacterial growth effectively while also demonstrating anti-inflammatory activity through lipoxygenase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with 2-chlorobenzylamine under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride intermediate.
  • Maintaining a pH range of 8–9 with a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H NMR (aromatic protons at δ 7.2–8.1 ppm) and LC-MS (M+^+ at m/z 340.2) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for –OCH2_2CH3_3).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide –NH and ethoxy oxygen) .
  • HPLC-PDA : Assess purity using a C18 column (methanol/water mobile phase, UV detection at 254 nm) .

Q. How does the electronic nature of substituents (e.g., 2-chlorobenzyl, ethoxy) influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • The 2-chlorobenzyl group enhances lipophilicity (logP ~3.2), reducing aqueous solubility but improving membrane permeability.
  • The ethoxy group introduces steric hindrance, slowing nucleophilic attacks on the sulfonamide moiety.
  • Solubility can be modulated using co-solvents (e.g., DMSO in biological assays) .

Advanced Research Questions

Q. How do structural modifications to the benzenesulfonamide core impact biological activity, particularly in enzyme inhibition (e.g., phosphodiesterase or carbonic anhydrase)?

  • Methodological Answer :

  • Pharmacophore Mapping : Replace the ethoxy group with bulkier substituents (e.g., morpholine) to study steric effects on target binding .
  • Enzyme Assays : Test inhibitory potency against PDE5 using fluorescence-based assays (IC50_{50} values correlated with substituent electronegativity) .
  • SAR Analysis : Compare activity of 2-chloro vs. 4-chloro benzyl derivatives; the 2-position enhances selectivity due to spatial orientation in enzyme pockets .

Q. What crystallographic data are available for this compound, and how do they inform drug design?

  • Methodological Answer :

  • Single-crystal X-ray studies reveal a monoclinic lattice (space group P21_1) with intermolecular hydrogen bonds stabilizing the structure.
  • Key parameters: Bond length S–N = 1.63 Å, dihedral angle between benzene rings = 78.5°, aiding in docking studies for target optimization .

Q. How can contradictions in biological activity data across studies be resolved (e.g., divergent IC50_{50} values in kinase assays)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like ATP concentration (10 μM for kinase assays) and incubation time (30 min).
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer cell lines) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., molecular docking or MD simulations)?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina with PDE5 crystal structures (PDB ID: 1TBF) to model binding poses. Focus on hydrophobic interactions with Val782 and hydrogen bonds with Gln817 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.